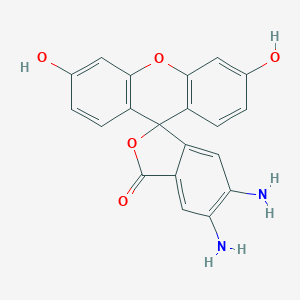

5,6-Diaminofluorescein

描述

Fundamental Reaction Chemistry of 4,5-Diaminofluorescein with Nitric Oxide

4,5-Diaminofluorescein is a crucial tool for the detection of nitric oxide (NO), a significant signaling molecule in various biological processes. nih.govsemanticscholar.org Its utility stems from a chemical reaction that converts the weakly fluorescent DAF-2 into a highly fluorescent product upon interaction with NO and its derivatives. nih.govaatbio.com

The reaction of 4,5-Diaminofluorescein (DAF-2) with nitric oxide (NO) leads to the formation of a highly fluorescent product known as triazolofluorescein (DAF-2T). jst.go.jpresearchgate.netnih.govabcam.com This conversion is the basis for DAF-2's use as an NO indicator. jst.go.jp The fundamental mechanism involves the two vicinal amino groups on the DAF-2 molecule. oup.comsoton.ac.uk

Initially, it was proposed that one of the amino groups of DAF-2 is nitrosated by a reactive nitrogen species. soton.ac.ukreading.ac.uk This creates an unstable N-nitrosamine intermediate. reading.ac.uk Subsequently, an intramolecular reaction occurs with the adjacent amino group, leading to the formation of a stable triazole ring. soton.ac.ukreading.ac.ukrsc.org This cyclization event results in the formation of DAF-2T, which exhibits significantly enhanced fluorescence compared to the parent DAF-2 molecule. aatbio.comjst.go.jpresearchgate.net The detection limit for NO using this method is reported to be as low as 5 nM under neutral pH conditions. jst.go.jpsci-hub.segoryochemical.com

An alternative pathway, known as oxidative nitrosylation, has also been proposed. pnas.orgsciencepub.net This mechanism suggests that DAF-2 can first be oxidized to a radical intermediate. pnas.org This radical can then directly react with NO, leading to the formation of the fluorescent triazolofluorescein. pnas.org The predominance of either the nitrosation or the oxidative nitrosylation pathway can depend on the relative concentrations of NO and oxidizing species in the environment. pnas.org

The reaction of 4,5-Diaminofluorescein (DAF-2) to form the fluorescent triazolofluorescein (DAF-2T) is not a direct reaction with nitric oxide (NO) itself. researchgate.netresearchgate.net Instead, it requires the presence of reactive nitrosating species, with dinitrogen trioxide (N₂O₃) being a key intermediate. nih.govresearchgate.netsciencepub.netresearchgate.netportlandpress.com

N₂O₃ is formed from the autooxidation of NO in the presence of oxygen. researchgate.netresearchgate.net This species is a potent nitrosating agent that readily reacts with the amino groups of DAF-2. nih.govsoton.ac.ukportlandpress.com The reaction is believed to proceed via the nitrosation of one of the vicinal amino groups on the DAF-2 molecule by N₂O₃. soton.ac.ukreading.ac.uk This initial step is followed by an intramolecular cyclization to form the stable and highly fluorescent triazole ring of DAF-2T. soton.ac.ukrsc.org The necessity of N₂O₃ highlights that the detection of NO by DAF-2 is an indirect process that depends on the oxidative chemistry of NO. nih.govresearchgate.net The levels of N₂O₃ can be influenced by other molecules present in the biological environment, such as ascorbic acid, which can scavenge this nitrosating agent and thus interfere with DAF-2T formation. soton.ac.uknih.gov

Reactive oxygen species (ROS) can play a role in the reaction mechanisms of 4,5-Diaminofluorescein (DAF-2). researchgate.net The formation of the fluorescent product, triazolofluorescein (DAF-2T), is not solely dependent on nitric oxide (NO) and its nitrosating derivatives. pnas.org

One key aspect is the generation of the nitrosating agent N₂O₃, which is formed from the reaction of NO with oxygen, a reactive oxygen species. nih.govbiomol.com Furthermore, an alternative pathway for DAF-2T formation, termed oxidative nitrosylation, has been proposed, which directly involves ROS. pnas.orgsciencepub.net In this pathway, DAF-2 can be oxidized by an oxidant to form a DAF-2 radical. pnas.org This radical can then react directly with NO to yield the fluorescent triazole product. pnas.org

The presence of other ROS, such as superoxide (B77818) (O₂⁻), can also influence the reaction. The simultaneous generation of NO and O₂⁻ can lead to the formation of peroxynitrite, which can further participate in nitrosating and oxidizing reactions. pnas.org However, the reaction of DAF-2 with dehydroascorbic acid and ascorbic acid, which can be present in biological systems, can also produce fluorescent products, creating potential interferences in the specific detection of NO. semanticscholar.orgnih.gov Studies have also shown that certain antioxidants can attenuate the NO-induced fluorescence of DAF-2, suggesting a role for oxidative processes in the reaction. oup.comcapes.gov.br This indicates that the cellular redox environment is a critical factor in the chemistry of DAF-2. plos.orgplos.org

Intracellular Processing and Localization of 4,5-Diaminofluorescein Derivatives

The utility of 4,5-Diaminofluorescein (DAF-2) for intracellular nitric oxide detection relies on its diacetate derivative, which facilitates entry into cells and subsequent enzymatic processing.

To facilitate its entry into cells, 4,5-Diaminofluorescein (DAF-2) is commonly used in its diacetate form, 4,5-Diaminofluorescein diacetate (DAF-2 DA). abcam.comcaltagmedsystems.co.ukmaxanim.comgenaxxon.com DAF-2 DA is a membrane-permeant molecule that can passively diffuse across the cell membrane. jst.go.jpresearchgate.netcaltagmedsystems.co.ukgenaxxon.com

Once inside the cell, DAF-2 DA undergoes hydrolysis by intracellular esterases. jst.go.jpresearchgate.netnih.govcaltagmedsystems.co.ukmaxanim.comgenaxxon.com These enzymes cleave the two acetate (B1210297) groups from the DAF-2 DA molecule. researchgate.netnih.gov This enzymatic process, known as deacetylation, results in the formation of 4,5-Diaminofluorescein (DAF-2). jst.go.jpcaltagmedsystems.co.ukgenaxxon.com The resulting DAF-2 is a polar molecule that is no longer membrane-permeable and becomes trapped within the cell, allowing for the subsequent detection of intracellular nitric oxide. researchgate.netgoryochemical.comthermofisher.com This esterase-mediated conversion is a critical step for the intracellular application of DAF-2 as an NO probe. nih.govjove.com

The intracellular accumulation of 4,5-Diaminofluorescein (DAF-2) is primarily achieved through the use of its diacetate derivative, DAF-2 diacetate (DAF-2 DA). caltagmedsystems.co.ukgenaxxon.com DAF-2 DA is a cell-permeable compound that can freely cross the plasma membrane. jst.go.jpresearchgate.netcaltagmedsystems.co.uk

Once inside the cell, intracellular esterases cleave the acetate groups from DAF-2 DA, converting it into the membrane-impermeable DAF-2. researchgate.netnih.govcaltagmedsystems.co.uk This process effectively traps the DAF-2 molecule within the cytoplasm. reading.ac.ukthermofisher.com The accumulation of DAF-2 inside the cell is therefore a result of this enzymatic conversion and subsequent retention. nih.gov Studies have shown that with commonly used concentrations of DAF-2 DA, intracellular DAF-2 can accumulate to millimolar concentrations. soton.ac.uk

In the context of the insulin/IGF-1 signaling pathway in C. elegans, the DAF-2 receptor has been observed to have a punctate pattern in the cytoplasm of most cells, suggesting localization within intracellular vesicles, which may represent its biosynthetic pathway or endosomal signaling compartments. biorxiv.orgnih.gov This receptor can also be found in basolateral tubular and punctate structures. researchgate.net The regulation of its trafficking and potential accumulation in endosomal structures is an active area of research. researchgate.netplos.org

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

205391-01-1 |

|---|---|

分子式 |

C26H30N2O7 |

分子量 |

482.5 g/mol |

IUPAC 名称 |

5,6-diamino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;bis(propan-2-ol) |

InChI |

InChI=1S/C20H14N2O5.2C3H8O/c21-15-7-11-14(8-16(15)22)20(27-19(11)25)12-3-1-9(23)5-17(12)26-18-6-10(24)2-4-13(18)20;2*1-3(2)4/h1-8,23-24H,21-22H2;2*3-4H,1-2H3 |

InChI 键 |

USEFIEWGHVUNEC-UHFFFAOYSA-N |

规范 SMILES |

CC(C)O.CC(C)O.C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)N)N)C=CC(=C3)O |

Pictograms |

Irritant |

同义词 |

4,5-diaminofluorescein DAF-2 (chromophore) |

产品来源 |

United States |

Mechanistic Foundations of 4,5 Diaminofluorescein Reactivity

Redox Chemistry and Interference Phenomena in 4,5-Diaminofluorescein Assays

The utility of 4,5-diaminofluorescein (DAF-2) as a probe for nitric oxide (NO) is intrinsically linked to its redox chemistry. The detection of NO by DAF-2 is not a direct reaction but rather a process that involves nitrosating species derived from the auto-oxidation of NO in the presence of oxygen. nih.gov This reaction yields the highly fluorescent product, DAF-2 triazole (DAF-2T). nih.govnih.gov However, the fluorescence signal can be significantly influenced by the complex redox environment within biological systems, leading to potential interferences.

The cellular milieu contains a variety of endogenous molecules that can modulate the DAF-2 fluorescence signal. Antioxidants such as ascorbic acid (vitamin C) and glutathione (B108866), which are present at high levels in cells, can interfere with DAF-2-based detection. nih.govreading.ac.uk Ascorbic acid and its oxidized form, dehydroascorbic acid, can react with DAF-2 to produce fluorescent compounds, thereby interfering with the NO-specific signal. nih.govresearchgate.net Specifically, dehydroascorbic acid competes with NO for DAF-2, which can attenuate the formation of DAF-2T. nih.gov Ascorbic acid can further reduce the nitrosation of DAF-2, possibly by diminishing the availability of the necessary nitrosating species, N₂O₃. nih.gov

Conversely, the presence of other oxidants can paradoxically enhance the fluorescence signal. For instance, the oxidation of DAF-2 by peroxynitrite or horseradish peroxidase in the presence of hydrogen peroxide can form a non-fluorescent radical intermediate. nih.gov This intermediate can then react directly with NO, bypassing the slower NO auto-oxidation step and leading to a significant amplification of DAF-2T formation. nih.gov This suggests that the co-generation of oxidants and NO can make the quantitative interpretation of DAF-2 fluorescence challenging. nih.gov

The table below summarizes the effects of some endogenous molecules on DAF-2 fluorescence.

| Interfering Substance | Effect on DAF-2 Signal | Mechanism of Interference |

| Ascorbic Acid (Vitamin C) | Decrease / Interference | Reacts with DAF-2 to form fluorescent products; reduces available nitrosating species. nih.govresearchgate.net |

| Dehydroascorbic Acid | Decrease / Interference | Competes with NO for reaction with DAF-2. nih.gov |

| Glutathione | Potential Interference | As an antioxidant, it can affect the redox environment and NO availability. reading.ac.uk |

| Peroxynitrite | Enhancement | Oxidizes DAF-2 to a radical intermediate that reacts rapidly with NO. nih.gov |

| Hydrogen Peroxide (with HRP) | Enhancement | Oxidizes DAF-2 to a radical intermediate that reacts rapidly with NO. nih.gov |

While DAF-2 is widely used for NO detection, its specificity is a critical consideration. The reaction leading to the fluorescent triazole is not exclusive to NO and can be initiated by other reactive nitrogen species (RNS). reading.ac.uksfrbm.org The probe's reaction is more accurately described as being with nitrosating species derived from NO, such as dinitrogen trioxide (N₂O₃), rather than with the NO radical itself. researchgate.netsfrbm.org

Furthermore, the probe's fluorescence can be influenced by reactive oxygen species (ROS). As mentioned, oxidants can promote the formation of a DAF-2 radical, which then readily reacts with NO. nih.govsfrbm.org This indicates that the specificity of DAF-2 for NO is highly dependent on the local redox environment. The presence of other reactive species can lead to the formation of fluorescent products other than the expected triazole, necessitating careful controls and structural confirmation of the reaction products. reading.ac.uk For example, it has been noted that DAF-2 is not specifically sensitive to superoxide (B77818) radicals. researchgate.net

Peroxynitrite (ONOO⁻), a potent oxidant formed from the rapid reaction of NO and superoxide, can significantly impact DAF-2 assays. nih.govresearchgate.net Peroxynitrite can oxidize DAF-2, leading to a more complex reaction landscape. nih.govresearchgate.net Studies have shown that peroxynitrite can enhance the formation of the fluorescent DAF-2T. nih.gov This occurs because peroxynitrite can oxidize DAF-2 to a radical intermediate that then reacts with NO. nih.gov

This finding implies that in environments where both NO and superoxide are produced, leading to the formation of peroxynitrite, the DAF-2 fluorescence may not solely represent the concentration of NO. nih.gov The probe demonstrates a higher sensitivity for peroxynitrite under certain conditions, which can lead to an overestimation of NO levels if not properly accounted for. researchgate.net The reaction with peroxynitrite underscores the importance of understanding the full spectrum of reactive species present in a biological system when interpreting DAF-2 fluorescence data. researchgate.netscirp.org

Specificity Considerations for Nitric Oxide versus Other Reactive Species

Photochemical Aspects and Stability of 4,5-Diaminofluorescein Probes

The photochemical properties of DAF-2 and its derivatives are crucial for their application in fluorescence microscopy and imaging, influencing signal stability and integrity.

DAF-2 and its derivatives are susceptible to photochemical effects, including photobleaching and potential photoactivation. Photobleaching, the irreversible loss of fluorescence upon exposure to excitation light, is a known characteristic of fluorescein-based dyes. reading.ac.uksfrbm.org Minimizing exposure to the excitation light is therefore critical to obtain reliable measurements. nih.gov

Conversely, some studies have noted that the fluorescence signal of fluorescein-based molecules can increase upon repeated exposure to light, a phenomenon that could be misinterpreted as an increase in NO production. reading.ac.uk Furthermore, UV illumination can generate high levels of nitrosating species, which can interfere with the detection of NO from enzymatic sources. soton.ac.uk The fluorinated derivative, 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), was developed to have improved resistance to photobleaching compared to DAF-2. reading.ac.uksfrbm.org

Light exposure is a critical parameter that must be carefully controlled during experiments using DAF-2. researchgate.net Prolonged or intense illumination can lead to the degradation of the probe and its fluorescent product, DAF-2T, compromising the integrity of the fluorescence signal. soton.ac.uk This can result in an underestimation of NO levels or the introduction of artifacts. It is recommended to keep the excitation time to a minimum to preserve the signal. reading.ac.uk

The stability of the DAF-2T product itself can also be a factor, as it is not stable for extended periods at physiological pH. sci-hub.se Alterations in light conditions, along with temperature, can disrupt the reactivity of DAF probes with NO, presenting challenges for accurate quantification. researchgate.net Therefore, careful experimental design, including minimizing light exposure and using appropriate controls, is essential for maintaining the integrity of the fluorescence signal in DAF-2-based assays. oup.comnih.gov

The table below outlines some of the key photochemical characteristics of DAF-2.

| Photochemical Aspect | Description | Implication for Assays |

| Photobleaching | Irreversible loss of fluorescence upon light exposure. | Can lead to underestimation of NO levels. Requires minimized light exposure. reading.ac.uksfrbm.orgnih.gov |

| Photo-induced Fluorescence Increase | Potential for fluorescence signal to increase with repeated light exposure. | Can be misinterpreted as increased NO production. reading.ac.uk |

| UV-induced Interference | UV light can generate nitrosating species. | May interfere with the detection of enzymatically produced NO. soton.ac.uk |

| Signal Integrity | Light exposure can degrade the probe and its fluorescent product. | Compromises the accuracy and reliability of measurements. soton.ac.uk |

Advanced Methodologies for 4,5 Diaminofluorescein Based Detection

Spectroscopic and Chromatographic Techniques

The combination of spectroscopic and chromatographic methods provides a powerful toolkit for the quantitative and qualitative analysis of 4,5-diaminofluorescein and its reaction products. These techniques are essential for obtaining reliable and reproducible data in complex biological samples.

Fluorometric Approaches for Quantitative Analysis

Fluorometry is a primary technique for the quantitative analysis of nitric oxide using 4,5-Diaminofluorescein (DAF-2). This method relies on the significant increase in fluorescence intensity upon the reaction of DAF-2 with NO to form the fluorescent product, DAF-2T. nih.govbiomol.com The fluorescence quantum efficiency can increase by more than 100-fold after this reaction. nih.govacs.org

The method offers high sensitivity, with a detection limit for NO reported to be in the nanomolar range (2-5 nM) at neutral pH. nih.gov The optimal excitation wavelength for DAF-2T is typically around 488-495 nm, with a peak emission at approximately 515 nm, making it compatible with standard fluorescein (B123965) isothiocyanate (FITC) filter sets. aatbio.combiomol.com

Quantitative analysis can be performed using spectrofluorometers or fluorescence plate readers. biomol.comantibodiesinc.com For instance, in studies with isolated rabbit hearts, changes in NO-dependent fluorescence were measured using excitation wavelengths between 470 and 500 nm and collecting emission at 535 nm. researchgate.net It is crucial to control the pH during measurements, as the fluorescence intensity of DAF derivatives is pH-dependent. medchemexpress.com Researchers have also developed novel methods to mitigate interference from other biological compounds like ascorbic acid, for example, by using a contactless measurement approach where frozen blocks of the sample and DAF-2 solution are placed adjacent to each other. nih.govresearchgate.net

| Parameter | Value/Range | Reference |

|---|---|---|

| Excitation Wavelength (Optimal) | 488 - 495 nm | aatbio.combiomol.com |

| Emission Wavelength (Peak) | ~515 nm | biomol.commdpi.com |

| Detection Limit for NO | 2 - 5 nM | nih.gov |

| Fluorescence Increase upon Reaction | >100-fold | nih.govacs.org |

High-Performance Liquid Chromatography (HPLC) Integration for Product Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a critical tool for separating and quantifying 4,5-diaminofluorescein (DAF-2) and its reaction product, DAF-2T, from other cellular components and potential interfering substances. nih.govresearchgate.net This separation is crucial for accurate quantification and to distinguish the specific NO-dependent signal from non-specific fluorescence. researchgate.net

In a typical HPLC setup, a C18 reversed-phase column is used for separation. chemisgroup.us The mobile phase often consists of a gradient system, for example, using acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate (B1220265) or acetic acid. nih.govresearchgate.net Detection is commonly performed using a diode-array detector (DAD) or a fluorescence detector. chemisgroup.us For instance, a method was developed to quantify NO release from human endothelial cells by separating DAF-2 and DAF-2T, allowing for precise measurement of DAF-2T formation. researchgate.net

The integration of HPLC allows for the validation of results obtained by other methods, such as fluorometry, by confirming the identity of the fluorescent species. soton.ac.uk It can also be used to assess the purity of DAF-2 DA solutions, which is often specified as ≥97% or ≥98% by HPLC. sigmaaldrich.comsigmaaldrich.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase | chemisgroup.us |

| Mobile Phase Example | Acetonitrile and 0.5% acetic acid (37:63, v/v) | researchgate.net |

| Detection | Diode-Array Detector (DAD) or Fluorescence Detector | chemisgroup.us |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Reaction Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides an even higher level of specificity and is invaluable for the definitive identification of the reaction products of 4,5-diaminofluorescein. nih.govnih.gov This technique couples the separation power of LC with the mass-analyzing capabilities of MS/MS, allowing for precise mass determination and structural elucidation of the molecules of interest. nih.govnih.gov

LC-MS/MS is particularly useful for confirming that the fluorescent signal observed in experiments is indeed from the formation of DAF-2T and not from other fluorescent byproducts that might arise from side reactions. sfrbm.org For example, in studies using a related compound, DAF-FM, LC-MS/MS was used to unequivocally identify the formation of the triazole product, DAF-FM-T, and to distinguish it from other potential reaction products. sfrbm.org The fragmentation patterns obtained from MS/MS analysis provide a unique fingerprint for the compound, confirming its identity. nih.gov

This technique is essential for validating new applications of DAF-2 and for ensuring the accuracy of results in complex biological systems where multiple reactive species may be present. nih.govnih.gov

Cellular and Tissue Imaging Strategies

The ability of 4,5-diaminofluorescein diacetate (DAF-2 DA) to permeate cell membranes and react with intracellular nitric oxide has made it a valuable tool for imaging NO production in living cells and tissues. nih.govsigmaaldrich.com Advanced microscopy and cytometry techniques provide high spatial and temporal resolution, enabling detailed studies of NO dynamics.

Confocal Fluorescence Microscopy for Spatiotemporal Resolution

Confocal fluorescence microscopy is a powerful technique for visualizing the production of nitric oxide with high spatial and temporal resolution within cells and tissues labeled with DAF-2 DA. nih.govnih.gov This method allows for the optical sectioning of the sample, reducing out-of-focus fluorescence and providing clear, high-resolution images of NO distribution. aps.org

Researchers have used confocal microscopy to achieve real-time bioimaging of NO in various cell types, including activated rat aortic smooth muscle cells and endothelial cells. nih.govnih.gov By loading cells with DAF-2 DA, the subsequent increase in fluorescence, corresponding to NO production, can be monitored over time and in specific subcellular locations. nih.gov For example, studies have visualized the rapid enhancement of fluorescence within minutes in distinct cellular compartments of tobacco cells following treatment with cryptogein. researchgate.net

The fine temporal and spatial resolution offered by confocal microscopy makes it possible to study the dynamics of NO signaling in response to various stimuli. nih.govacs.org For instance, it has been used to demonstrate platelet-activating factor (PAF)-induced NO production at the individual endothelial cell level in intact microvessels. nih.gov

Flow Cytometry for Single-Cell Analysis and Quantification

Flow cytometry offers a high-throughput method for the analysis and quantification of nitric oxide production at the single-cell level. mdpi.comnih.gov This technique measures the fluorescence intensity of individual cells in a suspension as they pass through a laser beam, allowing for the rapid analysis of thousands to millions of cells. nih.gov10xgenomics.com

By labeling a cell population with DAF-2 DA, flow cytometry can be used to quantify the distribution of NO production within that population. antibodiesinc.comnih.gov For example, it has been successfully used to detect intracellular NO in freshly isolated adult rat cardiomyocytes. nih.gov In these studies, an increase in DAF-2T fluorescence, measured by flow cytometry, correlated with increased NO levels as confirmed by other assays. nih.gov

Flow cytometry is particularly useful for assessing the effects of various activators or inhibitors on NO production in a large number of individual cells. nih.gov It allows for the identification of subpopulations of cells with different levels of NO synthesis and provides a quantitative measure of the cellular response. nih.govmdpi.com

| Technique | Primary Advantage | Example Application | Reference |

|---|---|---|---|

| Confocal Fluorescence Microscopy | High spatiotemporal resolution, 3D imaging | Real-time imaging of NO in aortic smooth muscle cells | nih.govsoton.ac.uk |

| Flow Cytometry | High-throughput, single-cell quantification | Detecting intracellular NO in adult cardiomyocytes | mdpi.comnih.gov |

Application in Isolated Cells, Tissues, and Organ Systems

The versatility of 4,5-Diaminofluorescein (DAF-2) and its diacetate form, DAF-2 DA, is demonstrated by its broad application in detecting nitric oxide (NO) across a variety of biological samples. This includes cultured cells, isolated tissues, and even entire organ systems. goryochemical.comnih.gov

In the realm of endothelial cells , DAF-2 DA has been instrumental in real-time measurements of NO production. nih.gov For instance, it has been used to quantify both basal and stimulated NO release in individually perfused rat venules, providing critical insights into vascular physiology. nih.govphysiology.org Studies have successfully demonstrated platelet-activating factor (PAF)-induced NO production in the endothelial lining of intact microvessels using this fluorescent probe. nih.govphysiology.org Furthermore, it has been employed to investigate the influence of shear stress on endothelial NO production.

The application of DAF-2 extends to the nervous system , where it has been used to identify individual NO-producing neurons within brain slices. thermofisher.com This has been crucial for understanding the role of NO as a neurotransmitter. acs.org Research on the mechanosensory neurons of invertebrates has utilized DAF-2 DA to study the distribution and dynamics of NO production in both neurons and surrounding glial cells. spiedigitallibrary.org

DAF-2 has also found utility in plant biology . It has been successfully used for the live imaging of NO in various plant cells and tissues, such as in cell suspensions, tobacco leaves, and the differentiating xylem of Zinnia elegans. aber.ac.ukresearchgate.net This has been pivotal in elucidating the role of NO in plant growth, development, and stress responses. aber.ac.uk

Beyond these specific examples, DAF-2 based assays have been applied to a wide range of other biological systems, including mitochondria, peripheral blood mononuclear cells, and cardiomyocytes, underscoring its significance as a tool in NO research. goryochemical.comthermofisher.comdntb.gov.ua

Table 1: Selected Applications of 4,5-Diaminofluorescein in Biological Systems

| Biological System | Specific Application | Key Findings |

|---|---|---|

| Endothelial Cells | Real-time measurement of NO in intact venules. nih.govphysiology.org | Quantified basal and PAF-stimulated NO production. nih.govphysiology.org |

| Assessment of shear stress-induced NO release. | Provided insights into mechanotransduction in the vasculature. | |

| Neurons | Identification of NO-producing neurons in brain slices. thermofisher.com | Confirmed the role of NO as a neurotransmitter. acs.org |

| Study of NO dynamics in invertebrate neurons and glia. spiedigitallibrary.org | Revealed differential NO production in neuronal and glial compartments. spiedigitallibrary.org | |

| Plant Cells | Live imaging of NO in various plant tissues. aber.ac.uk | Elucidated the role of NO in plant physiology and stress responses. aber.ac.uk |

| Other Systems | Detection of NO in mitochondria, immune cells, and cardiomyocytes. goryochemical.comthermofisher.comdntb.gov.ua | Demonstrated the widespread applicability of DAF-2 in diverse cell types. |

Optimization of 4,5-Diaminofluorescein Assay Conditions

To ensure accurate and reliable measurement of nitric oxide, careful optimization of the DAF-2 assay is paramount. Key parameters that require consideration include dye concentration, temperature, incubation time, and strategies to mitigate interferences from the biological matrix.

Concentration Dependency and Background Fluorescence Mitigation

The concentration of DAF-2 DA used in an assay is a critical factor that directly impacts the signal-to-noise ratio. While higher concentrations might seem to promise a stronger signal, they can also lead to increased background fluorescence, potentially obscuring the NO-specific signal. soton.ac.uk It is generally recommended to use the minimum dye concentration that yields a fluorescent signal with an adequate signal-to-noise ratio. thermofisher.com

Studies have shown that DAF-2 DA concentrations in the range of 3 to 10 µM are commonly used in biological systems. nih.govphysiology.org For instance, continuous perfusion of microvessels with 1–5 μM of DAF-2 DA was found to be sufficient for endothelial cells to accumulate enough intracellular DAF-2 to detect both basal and stimulated NO production. physiology.org However, the optimal concentration can vary depending on the cell type. For example, measuring intracellular NO in Leishmania donovani promastigotes required a concentration of 40 µM, whereas 20 µM was adequate for macrophages. wiley.comresearchgate.net

A significant challenge in using DAF-2 is the intrinsic fluorescence of the hydrolyzed intracellular form (DAF-2), which is the precursor to the NO-reactive triazole form. physiology.org This contributes to the background signal, and its proper subtraction is crucial for accurate NO quantification. physiology.org Additionally, DAF-2 itself can undergo spontaneous conversion to the fluorescent triazolofluorescein (DAF-2T) under certain storage and assay conditions, further contributing to background noise. nih.gov Therefore, monitoring and controlling for this spontaneous conversion is advisable. nih.gov

Table 2: Concentration-Dependent Effects in DAF-2 Assays

| Concentration Range | Application/Observation | Key Consideration |

|---|---|---|

| 1-10 µM | General starting range for many cell types. thermofisher.com | Empirically determine the optimal concentration for each specific cell type and experimental condition. thermofisher.com |

| 3-10 µM | Commonly used in various biological systems. nih.govphysiology.org | Balances signal strength with manageable background fluorescence. |

| Up to 40 µM | Required for specific cell types like Leishmania promastigotes. wiley.comresearchgate.net | Higher concentrations may be necessary for cells with lower NO production or different dye uptake/retention properties. |

| High Concentrations | Can lead to increased background fluorescence and potential cytotoxicity. goryochemical.comsoton.ac.uk | Minimize concentration to avoid artifacts and ensure cell viability. goryochemical.comthermofisher.com |

Temperature and Incubation Time Parameters

Temperature and incubation time are critical parameters that influence several stages of the DAF-2 assay, including dye loading, intracellular de-esterification, and the reaction with nitric oxide. The cell-permeable DAF-2 DA must be hydrolyzed by intracellular esterases to the cell-impermeable DAF-2 to be trapped within the cell. goryochemical.com

The incubation temperature affects both the rate of this enzymatic hydrolysis and the generation of NO. wiley.com For instance, in studies with Leishmania promastigotes, a consistently higher fluorescence was observed at 37°C compared to 24°C, which was attributed to enhanced esterase activity and higher NO generation at the higher temperature. wiley.com

The incubation time needs to be sufficient to allow for adequate dye loading and de-esterification. A typical incubation period with DAF-2 DA ranges from 20 to 60 minutes. thermofisher.com Following this initial loading, a further incubation period of 15 to 30 minutes in fresh buffer is often recommended to ensure complete de-esterification of the intracellular diacetates. thermofisher.com However, the optimal time can vary. In one study, fluorescence increased for up to 45 minutes and then plateaued, leading to the selection of 45 minutes as the optimal incubation time. wiley.com It is important to empirically determine the optimal loading concentration, time, and temperature for each specific experimental setup. thermofisher.com

Table 3: Recommended Temperature and Incubation Time Parameters

| Parameter | Recommended Range | Rationale |

|---|---|---|

| Incubation Temperature | 4°C to 37°C thermofisher.com | The optimal temperature should be determined empirically. 37°C is common for mammalian cells to ensure optimal enzyme activity. wiley.combdbiosciences.com Lowering the temperature can sometimes reduce subcellular compartmentalization. thermofisher.com |

| Loading Incubation Time | 15-60 minutes thermofisher.combdbiosciences.com | Allows for sufficient uptake of DAF-2 DA by the cells. |

| De-esterification Time | 15-30 minutes thermofisher.com | Ensures complete conversion of DAF-2 DA to the active DAF-2 form by intracellular esterases. |

Strategies for Minimizing Interferences from Biological Matrices

Biological samples are complex environments, and various components can interfere with the accuracy of DAF-2-based NO measurements. These interferences can arise from the reaction of DAF-2 with molecules other than NO, quenching of the fluorescent signal, or autofluorescence from the sample itself.

A significant challenge is the potential for DAF-2 to react with dehydroascorbic acid (DHA) and ascorbic acid (AA), which are often present in cells. mdpi.com This reaction can produce fluorescent products that interfere with the detection of the NO-specific DAF-2T. acs.orgmdpi.com To address this, enzymatic approaches have been developed. For example, the use of ascorbate (B8700270) oxidase can catalyze the oxidation of AA to DHA, and subsequent separation of the fluorescent products by capillary electrophoresis can distinguish between the NO-adduct and other interfering products. acs.org

Other reactive species, such as peroxynitrite, which is formed from the reaction of NO and superoxide (B77818), can also react with DAF-2, sometimes with higher sensitivity than NO itself. nih.gov This can lead to an overestimation of NO levels. Depleting cellular glutathione (B108866), an antioxidant, has been shown to increase DAF-2 fluorescence, suggesting that the cellular redox state can influence the assay. nih.gov

Furthermore, some compounds, like certain plant-derived polyphenols, can act as free radical scavengers and inhibit the formation of DAF-2T, leading to an underestimation of NO. nih.gov These polyphenols can also possess intrinsic fluorescence, further complicating measurements. nih.gov To minimize such interferences, liquid chromatography can be utilized to separate DAF-2T from other fluorescent compounds. nih.gov

Finally, sample dilution is a common strategy to reduce the concentration of interfering components within a complex biological matrix like serum or plasma. bio-connect.nl It is also crucial to account for and subtract background fluorescence from the biological sample and the dye itself to ensure accurate quantification. physiology.orgsoton.ac.uk

Table 4: Common Interferences and Mitigation Strategies

| Interfering Substance/Factor | Effect on DAF-2 Assay | Mitigation Strategy |

|---|---|---|

| Ascorbic Acid (AA) & Dehydroascorbic Acid (DHA) | Forms fluorescent adducts with DAF-2, causing false positives. acs.orgmdpi.com | Use of ascorbate oxidase and analytical separation techniques like capillary electrophoresis. acs.org |

| Peroxynitrite | Reacts with DAF-2, potentially with higher sensitivity than NO, leading to overestimation. nih.gov | Careful interpretation of results, especially in conditions of high oxidative stress. |

| Antioxidants (e.g., Glutathione) | Can scavenge nitrosating intermediates, potentially reducing the DAF-2T signal. soton.ac.ukreading.ac.uk | Be aware of the cellular redox state; high concentrations of DAF-2 may be needed to overcome this. soton.ac.ukreading.ac.uk |

| Free Radical Scavengers (e.g., some polyphenols) | Can inhibit the formation of DAF-2T, leading to underestimation. nih.gov | Use of separation techniques like liquid chromatography to isolate DAF-2T. nih.gov |

| Autofluorescence | Intrinsic fluorescence from the biological sample can increase background noise. soton.ac.uk | Measure and subtract background fluorescence from unstained control samples. |

| Culture Medium Components | Serum and some media components (e.g., phenol (B47542) red) can interfere with fluorescence. wiley.commdpi.com | Perform assays in serum-free, phenol red-free buffer or medium. wiley.commdpi.com |

Research Applications of 4,5 Diaminofluorescein and Its Derivatives

Nitric oxide Production and Dynamics in Cellular Systems

DAF-2 and its derivatives are widely used to measure intracellular NO in a variety of cell types and tissues, including cultured cells, isolated vessel segments, and intact vessels. physiology.org The membrane-permeable DAF-2 DA enters cells, where intracellular esterases hydrolyze the diacetate groups, trapping the now non-permeant DAF-2 inside. maxanim.cominterchim.fr In the presence of NO and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T, allowing for the visualization and quantification of NO production. interchim.frreading.ac.uk

Endothelial Cell Nitric Oxide Synthase Activity Studies

The endothelial isoform of nitric oxide synthase (eNOS) is crucial for vascular health. DAF-2 has been employed to investigate eNOS activity and NO production in endothelial cells under various conditions.

Shear Stress: Studies have used 4,5-diaminofluorescein diacetate to analyze the effects of low shear stress on NO production in human umbilical vein endothelial cells. spandidos-publications.com It was found that low shear stress transiently increased NO production at 5 minutes, followed by a decrease. spandidos-publications.com

Agonist-Induced Activation: The activation of eNOS by various agonists has been monitored using DAF-2. For instance, the ceramide analogue N-acetylsphingosine (C2-ceramide) was shown to significantly increase NOS activity in bovine aortic endothelial cells, an effect that was independent of intracellular calcium levels. pnas.orgnih.gov This is in contrast to mediators like bradykinin, which require a rapid, agonist-promoted increase in intracellular calcium to activate eNOS. pnas.org

Cell-Cell Contact: Research has demonstrated a link between eNOS localization at cell-cell contacts and its activity. In confluent monolayers of microvascular endothelial cells, eNOS was enriched at intercellular contact sites, which correlated with upregulated eNOS activity compared to subconfluent cells. portlandpress.com

Polyphenol Effects: The influence of red wine polyphenols on eNOS expression and NO release from endothelial cells has been quantified using the 4,5 diaminofluorescein fluorescence assay. ahajournals.org However, some studies caution that polyphenols can interfere with the DAF-2 assay by inhibiting the formation of the fluorescent product, DAF-2T, due to their free radical scavenging activity. nih.gov

Perivascular Adipose Tissue: In diet-induced obese mice, reduced NO production in perivascular adipose tissue (PVAT) was demonstrated using DAF-2 DA staining. ahajournals.org This reduction was observed under both basal and acetylcholine-stimulated conditions, indicating eNOS dysfunction in obesity. ahajournals.orgmdpi.com

Nitric Oxide Generation in Neuronal and Glial Cell Cultures

DAF-2 and its derivatives have been pivotal in visualizing and quantifying NO production in the nervous system.

Bio-imaging in Brain Slices: 4,5-Diaminofluorescein (DAF-2) has been used to identify individual NO-producing neurons in rat brain slices. nih.gov Fluorescence was observed in various regions, including the midbrain and hippocampus, and was abolished by the NOS inhibitor L-NAME, confirming the detection of basally produced NO. nih.gov

Cultured Neurons: In cultured hippocampal neurons, DAF-2 has been used with laser scanning confocal microscopy to image NO and monitor its intracellular kinetics. springernature.comresearchgate.net This technique allows for the direct visualization of NO production at a single-cell level. jneurosci.org

Sleep Deprivation Studies: To investigate the source of NO during sleep deprivation, the cell-permeable dye diaminofluorescein-2/diacetate (DAF-2/DA) was used in rats. jneurosci.org The study found that sleep deprivation led to DAF-positive fluorescence specifically in basal forebrain neurons, not glial cells, and this was associated with increased expression of inducible nitric oxide synthase (iNOS). jneurosci.org

Oxidative Stress and Calcium Signaling: The role of NO in neuronal calcium signaling under oxidative stress has been explored using DAF-2 DA. pnas.org

Interference from Ascorbic Acid: A significant challenge in using DAF-2 for NO measurement is its interaction with dehydroascorbic acid (DHA) and the influence of ascorbic acid (AA) on the reaction. acs.org To address this, a method using ascorbate (B8700270) oxidase to eliminate the confounding effects of AA, followed by capillary electrophoresis with laser-induced fluorescence detection, has been developed to accurately measure NO in single neurons. acs.org

Macrophage and Immune Cell Nitric Oxide Fluxes

The production of NO by macrophages is a key component of the immune response. DAF-2 DA is a valuable tool for studying iNOS activity and NO generation in these cells.

iNOS Activity: The enzymatic activity of iNOS in macrophages can be measured by tracking the conversion of DAF-2 DA to the fluorescent DAF-2T. plos.org Studies have shown that stimulation of macrophages with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) induces iNOS expression and subsequent NO production. plos.orgphysiology.org

Modulation of NO Production: Research has demonstrated that the fungus Candida albicans can actively block NO production in macrophages by secreting a small, heat-stable molecule that reduces iNOS enzymatic activity and protein levels. plos.org

Reporter Cell Lines: An eGFP reporter cell line based on the iNOS promoter in RAW264.7 macrophages has been developed to track macrophage polarization. frontiersin.org This tool allows for the study of macrophage responses in different environments, such as in the context of breast cancer. frontiersin.org

Tuberculosis Research: In the context of Mycobacterium tuberculosis infection, DAF-2 DA has been used to quantify NO release from macrophages, providing insights into the host immune response. frontiersin.org

Nitric Oxide Studies in Plant and Invertebrate Systems

The application of DAF-2 extends beyond mammalian systems, enabling the study of NO signaling in plants and invertebrates.

Plant Systems: DAF-2 DA has been successfully used to detect and visualize NO production in various plant tissues, such as in tomato roots inoculated with the bacterium Azospirillum brasilense. researchgate.net It has also been employed to study NO generation in powdery mildew-challenged barley and Arabidopsis thaliana. csic.es However, it is important to note that changes in DAF fluorescence in plant cells may not always directly correlate with NO production, as other DAF-reactive compounds can be released by the cells. nih.govoup.com The DAF dye method can also be affected by other reactive oxygen species like peroxidases and H2O2. mdpi.com

Invertebrate Systems: A method utilizing capillary electrophoresis with laser-induced fluorescence detection has been successfully applied to measure NO in individual nitric oxide synthase-containing buccal neurons from the freshwater snail, Lymnaea stagnalis, and in homogenates from the sea slug Aplysia californica. acs.org A contactless method has also been developed to assay NO in invertebrate tissues without interference from other compounds. researchgate.net

Investigation of Reactive Nitrogen Species in Oxidative Stress Research

Beyond NO, DAF-2 has been implicated in the detection of other reactive nitrogen species (RNS), particularly in the context of oxidative stress.

Detection of Peroxynitrite in Biological Samples

While DAF-2 is primarily known as an NO indicator, several studies have investigated its reactivity with peroxynitrite (ONOO⁻), a potent oxidant formed from the reaction of NO with superoxide (B77818).

Glial Cultures: In a study using mixed murine primary glial cultures, it was found that DAF-2 fluorescence did not increase in NO-producing cultures but did show a gain in fluorescence when NO-containing buffer was added externally. nih.gov The fluorescence was further enhanced when cells were depleted of glutathione (B108866) or when superoxide was added to a cell-free solution, suggesting a higher sensitivity of DAF-2 for peroxynitrite. nih.govresearchgate.net

Comparative Studies: Some research suggests that other fluorescent dyes, such as 2,7-dihydrodichlorofluorescein (DCF), may be better tools for monitoring intracellular changes in NO and/or peroxynitrite levels compared to DAF-2. nih.gov

Probes for Oxidative Stress: In the broader context of oxidative stress, various fluorescent probes are used to detect different reactive species. While DAF-2 is associated with NO, other probes like dihydroethidium (B1670597) are used for peroxynitrite detection. researchgate.net

Role of 4,5-Diaminofluorescein in Assessing Oxidative and Nitrosative Stress Pathways

4,5-Diaminofluorescein (DAF-2) and its diacetate form, DAF-2 DA, are widely utilized fluorescent probes for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS), playing a crucial role in the investigation of oxidative and nitrosative stress. nih.govoup.combiomol.com Nitrosative stress arises from an imbalance between the production of RNS and the ability of a biological system to detoxify these reactive intermediates. oup.com This stress can lead to the modification of crucial biomolecules like proteins, lipids, and DNA. caymanchem.com

DAF-2 DA is a cell-permeable compound that, once inside the cell, is hydrolyzed by intracellular esterases to the cell-impermeable DAF-2. goryochemical.commedchemexpress.com In the presence of NO and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T. sfrbm.orgabcam.com This reaction allows for the real-time assessment of intracellular NO production. researchgate.net However, the specificity of DAF-2 has been a subject of investigation. While it is a sensitive probe for NO, its fluorescence can be enhanced by other molecules and reactive species. jst.go.jpresearchgate.net For instance, studies have shown that the presence of superoxide (O₂⁻) can increase the DAF-2 fluorescence in response to NO, suggesting a higher sensitivity for peroxynitrite (ONOO⁻), a potent oxidizing and nitrosating agent formed from the reaction of NO and O₂⁻. nih.govresearchgate.net

The use of DAF-2 in conjunction with other fluorescent probes and analytical techniques, such as high-performance liquid chromatography (HPLC), allows for a more comprehensive "global profiling" of both reactive oxygen species (ROS) and RNS. researchgate.net This multi-faceted approach helps to distinguish between different reactive species and provides a more accurate picture of the cellular redox state. researchgate.net For example, in glial cell cultures, while DAF-2 fluorescence did not significantly increase in NO-producing cells compared to controls, the NO/peroxynitrite-sensitive dye 2,7-dihydrodichlorofluorescein (DCF) showed a marked increase, indicating that DCF might be a better tool for monitoring intracellular changes in NO and/or peroxynitrite in that specific context. nih.gov

Furthermore, the application of DAF-2 in flow cytometry has been validated as a method to detect intracellular NO accumulation, as demonstrated in studies on endothelial cells exposed to the immunosuppressant cyclosporin (B1163) A, which induces nitrosative stress. oup.comoup.com These studies have helped to elucidate the mechanisms of intracellular NO accumulation, involving both transcriptional and post-translational processes. oup.comoup.com

Table 1: Research Findings on DAF-2 in Oxidative and Nitrosative Stress Assessment

| Finding | Model System | Key Insight |

| DAF-2 fluorescence is enhanced by superoxide, suggesting sensitivity to peroxynitrite. nih.govresearchgate.net | Murine primary glial cultures, cell-free solutions | DAF-2 may be a better indicator of peroxynitrite than NO alone under certain conditions. nih.govresearchgate.net |

| Cyclosporin A induces nitrosative stress and increases intracellular NO, detectable by DAF-2/DA with flow cytometry. oup.comoup.com | Bovine aortic endothelial cells | DAF-2 is a useful tool for studying drug-induced nitrosative stress and NO accumulation mechanisms. oup.comoup.com |

| DAF-2 can be used in combination with other probes for global profiling of ROS and RNS. researchgate.net | Activated macrophages | A multi-probe approach provides a more complete understanding of cellular redox status. researchgate.net |

| DAF-2 fluorescence did not significantly differ between NO-producing and control glial cells, while DCF fluorescence did. nih.gov | Murine primary glial cultures | The choice of fluorescent probe is critical and may depend on the specific cell type and experimental conditions. nih.gov |

Elucidation of Cell Signaling Pathways Involving Nitric Oxide

4,5-Diaminofluorescein has been instrumental in clarifying the role of nitric oxide as a signaling molecule in receptor-mediated cellular responses. A key area of this research has been the investigation of G protein-coupled receptors (GPCRs), which are involved in a vast array of physiological processes. One such process is receptor desensitization, a mechanism that attenuates signaling during prolonged exposure to an agonist.

In a study on cultured rat glomerular mesangial cells, DAF-2 DA was used to measure NO production and its effect on the resensitization of P2Y nucleotide receptors, a type of GPCR. nih.gov The study demonstrated that repeated stimulation with ATP led to desensitization of the P2Y receptors, characterized by a diminished intracellular calcium response. nih.gov However, the introduction of the NO precursor L-arginine or NO donors resulted in a significant recovery of the calcium response, indicating that NO promotes receptor resensitization. nih.gov Conversely, inhibiting NO synthase enhanced desensitization. nih.gov These findings, made possible by the ability of DAF-2 DA to monitor intracellular NO levels, suggest that NO can modulate the signaling of P2Y receptors, allowing cells to maintain their responsiveness to agonists over time. nih.gov The study also indicated that this effect of NO occurs through a cGMP-independent pathway. nih.gov

The relationship between nitric oxide signaling and intracellular calcium (Ca²⁺) dynamics is a critical aspect of cell physiology, and 4,5-diaminofluorescein has been a key tool in exploring this interplay. The ability to simultaneously measure intracellular NO and Ca²⁺ has provided significant insights into how these two signaling pathways influence each other.

A novel method was developed to simultaneously measure intracellular Ca²⁺ and NO in porcine aortic endothelial cells by loading them with both the Ca²⁺ indicator Fura-2 and DAF-2. nih.gov Using distinct excitation wavelengths for each dye, researchers were able to demonstrate that thrombin, a potent signaling molecule, induces a concurrent increase in both intracellular Ca²⁺ and NO. nih.gov This simultaneous increase could be blocked by a NO synthase inhibitor, confirming the link between the two events. nih.gov This technique is sensitive enough to monitor changes in NO produced by the constitutive endothelial NO synthase, providing a powerful tool for observing the online distribution of both signaling molecules. nih.gov

Further research using DAF-2 DA in conjunction with the calcium indicator indo-1 in macula densa cells revealed that angiotensin II stimulates the release of both Ca²⁺ and NO through AT₁ receptors. ahajournals.org Interestingly, the angiotensin II-induced increase in NO production was not dependent on the presence of extracellular Ca²⁺, suggesting that the regulation of neuronal NO synthase (nNOS) in these cells is primarily influenced by intracellular Ca²⁺ pools. ahajournals.org

It's important to note that the fluorescence of DAF-2 itself can be sensitive to calcium. Studies have shown that Ca²⁺ can enhance the detection of NO by DAF-2, a factor that must be considered when interpreting results from simultaneous measurements. jst.go.jpnih.gov This finding underscores the intricate relationship between these two signaling molecules and the tools used to study them.

Nitric Oxide's Role in Receptor-Mediated Responses

Mitochondrial Reactive Nitrogen Species Research

4,5-Diaminofluorescein has been employed to investigate the production of nitric oxide and other reactive nitrogen species (RNS) within mitochondria, the powerhouses of the cell. These studies have challenged previous assumptions about the sources of mitochondrial RNS.

Using DAF-2, researchers have assessed RNS production in isolated mitochondria from mouse brain, heart, and liver, as well as in a cultured neuroblastoma cell line. tandfonline.com The results indicated that mitochondria are capable of significant RNS production. tandfonline.com This production was inhibited by catalysts of peroxynitrite decomposition but, notably, not by nitric oxide synthase (NOS) inhibitors. tandfonline.com This suggests that the RNS production observed with DAF-2 in this context is not primarily dependent on a mitochondrial NOS (mtNOS).

Further experiments revealed that disrupting the mitochondria or removing respiratory substrates significantly reduced the DAF-2 signal, highlighting the role of the respiratory chain in this process. tandfonline.com Specifically, inhibition of complex I of the electron transport chain abolished the DAF signal, which could be restored by substrates for complex II. tandfonline.com However, inhibiting respiratory complexes downstream of the ubiquinone/ubiquinol cycle or dissipating the proton gradient did not affect DAF fluorescence. tandfonline.com These findings collectively point to the mitochondrial respiratory chain, rather than an arginine-dependent mtNOS, as a major source of RNS detected by DAF-2. tandfonline.com

Research utilizing 4,5-diaminofluorescein has been pivotal in uncovering arginine-independent pathways for the generation of reactive nitrogen species (RNS), particularly within mitochondria. For a long time, the production of nitric oxide, a primary RNS, was thought to be solely dependent on the conversion of L-arginine by nitric oxide synthases (NOS).

In contrast, other studies have shown that in certain cell types, such as chicken macrophages, the production of RNS is indeed dependent on L-arginine. nih.gov In these cells, bacterial lipopolysaccharide stimulation leads to nitrite (B80452) production in a dose-dependent manner relative to the L-arginine concentration, a process that is inhibited by an L-arginine analog. nih.gov This highlights that both arginine-dependent and -independent pathways of RNS generation exist and their relative importance can vary depending on the cell type and physiological context. The use of DAF-2 and other detection methods has been crucial in differentiating these pathways.

Rational Design and Engineering of Novel 4,5 Diaminofluorescein Probes

Structural Modifications for Enhanced Performance

Fluorination Strategies for Improved Sensitivity and Stability (e.g., DAF-FM)

A significant advancement in DAF-based probes came with the development of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM). thermofisher.comnih.gov This second-generation probe incorporates fluorine atoms into the fluorescein (B123965) backbone, a strategy that yields several key advantages over the original DAF-2.

The introduction of fluorine atoms and a methyl group enhances the probe's sensitivity to NO. nih.govnih.gov DAF-FM has a lower detection limit for NO (approximately 3 nM) compared to DAF-2 (approximately 5 nM). lumiprobe.comcaymanchem.comthermofisher.com This heightened sensitivity allows for the quantification of low concentrations of NO, such as those produced by endothelial cells. thermofisher.comaatbio.com

Furthermore, fluorination contributes to increased photostability of the fluorescent product, DAF-FM T (the triazole form of DAF-FM). nih.govnih.govlumiprobe.com This enhanced stability against photobleaching provides a larger window for image capture and more reliable quantification. thermofisher.com The fluorescence quantum yield of DAF-FM increases approximately 160-fold upon reaction with NO, from about 0.005 to 0.81. thermofisher.comlumiprobe.comcaymanchem.com

Another critical improvement is the reduced pH dependence of DAF-FM's fluorescence. aatbio.comaatbio.com The fluorescence of the NO adduct of DAF-FM is stable and independent of pH above 5.5, which is a significant advantage over DAF-2, whose fluorescence is pH-sensitive. mit.educaymanchem.comthermofisher.com This makes DAF-FM a more robust indicator for NO in various cellular compartments where pH can fluctuate. goryochemical.com

For cellular applications, DAF-FM is often used in its diacetate form, DAF-FM diacetate (DAF-FM DA). lumiprobe.comgoryochemical.com This cell-permeant version passively diffuses across cellular membranes. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the active DAF-FM probe within the cell. caymanchem.comaatbio.com

Table 1: Comparison of DAF-2 and DAF-FM Probes

| Feature | DAF-2 | DAF-FM |

|---|---|---|

| NO Detection Limit | ~5 nM lumiprobe.comcaymanchem.comthermofisher.com | ~3 nM lumiprobe.comcaymanchem.comthermofisher.com |

| pH Dependence | pH-sensitive mit.edu | Stable above pH 5.5 mit.educaymanchem.comthermofisher.com |

| Photostability | Less stable thermofisher.comlumiprobe.com | More photostable nih.govthermofisher.comlumiprobe.com |

| Sensitivity | Standard | 1.4 to 1.5 times higher than DAF-2 nih.govgoryochemical.comgoryochemical.com |

| Fluorescence Quantum Yield (after NO reaction) | Not specified | ~0.81 thermofisher.comlumiprobe.comcaymanchem.com |

Introduction of Functional Groups for Specificity and Targeting

The versatility of the 4,5-diaminofluorescein scaffold allows for the introduction of various functional groups to direct the probe to specific cellular locations or to enhance its properties. While much of the literature focuses on the core DAF structure and its fluorinated derivatives for general NO detection, the principles of probe design extend to targeted applications.

The most common functionalization is the addition of diacetate groups to create cell-permeant probes like DAF-2 DA and DAF-FM DA. reading.ac.ukmedchemexpress.com This strategy relies on the activity of intracellular esterases to trap the probe inside the cell. researchgate.net

While specific examples of targeting moieties attached directly to 4,5-diaminofluorescein are less common in the provided context, the broader field of fluorescent probe development offers insights. For instance, probes can be designed to accumulate in specific organelles. This often involves incorporating motifs that are recognized by cellular transport mechanisms or that have physicochemical properties leading to accumulation in a particular environment. nih.gov For example, the development of probes for mitochondria or lysosomes has been a focus in the broader field of fluorescent sensor design. sci-hub.se

The general strategy for creating such targeted probes involves linking the core fluorophore—in this case, a DAF derivative—to a targeting ligand. This modular approach allows for the adaptation of a successful sensor for new biological questions. nih.gov

Comparative Analysis with Other Fluorescent Chromophores

Comparison with Boron Dipyrromethene (BODIPY) Based Probes

Boron dipyrromethene (BODIPY) dyes are another important class of fluorophores used in the design of fluorescent probes. acs.org They are known for their high fluorescence quantum yields in aqueous solutions, sharp absorption and emission peaks, and general photostability. acs.orgresearchgate.net

Probes based on the BODIPY chromophore, such as DAMBO-PH, have been developed for NO detection. acs.org These probes often operate via a photoinduced electron transfer (PeT) mechanism. acs.orgnih.gov In the absence of NO, the electron-rich o-phenylenediamine (B120857) moiety quenches the fluorescence of the BODIPY core. nih.gov Upon reaction with NO to form a triazole, this quenching is alleviated, leading to a significant increase in fluorescence. acs.orgnih.gov For example, DAMBO-PH exhibits a low quantum yield of 0.002, which increases to 0.74 after reacting with NO. acs.orgresearchgate.net

A key advantage of some BODIPY-based probes is their pH-independent fluorescence, a feature that was a primary goal in their design. acs.orgresearchgate.net This contrasts with the pH sensitivity of early fluorescein-based probes like DAF-2. mit.edu However, later generations of DAF probes, like DAF-FM, have largely overcome this limitation. caymanchem.comthermofisher.com

BODIPY probes can also be engineered for high sensitivity. Some designs have shown a rapid response to NO, on the order of seconds, with detection limits in the nanomolar range (e.g., 10 nM). rsc.org

Development of Low-Background and pH-Independent Indicators

A major goal in the development of fluorescent probes is to achieve a high signal-to-noise ratio, which requires low background fluorescence from the unreacted probe and a large fluorescence turn-on upon analyte detection. soton.ac.uk The design of DAF-FM represents a significant step in this direction for fluorescein-based NO probes. Its fluorescence is essentially "off" in the absence of NO (quantum yield ~0.005) and switches "on" in its presence (quantum yield ~0.81), a 160-fold increase. thermofisher.comlumiprobe.comcaymanchem.com

The development of DAF-FM also addressed the critical issue of pH dependence. Its fluorescence is stable in a pH range from 5.5 to 12, making it a reliable indicator in physiological environments where pH can vary. aatbio.comaatbio.com This is a marked improvement over DAF-2. mit.edugoryochemical.com

Beyond the DAF family, researchers have explored other fluorophore scaffolds to create low-background and pH-independent probes. Rhodamine-based probes, such as diaminorhodamines (DARs), offer an alternative. DAR-4M, for instance, can detect NO at a lower pH than DAF-FM (above pH 4) and is more photostable. nih.gov

Computational and Theoretical Approaches in Probe Development

Computational and theoretical methods play an increasingly important role in the rational design of fluorescent probes. rsc.org These approaches allow researchers to predict the photophysical properties of a molecule before its synthesis, saving time and resources.

One key application is the use of quantum chemical calculations, such as those based on Density Functional Theory (DFT), to understand and predict the electronic properties of probes. acs.orgacs.org For fluorescein derivatives, it has been shown that the fluorescence properties are controlled by a photoinduced electron transfer (PeT) process from the benzoic acid moiety to the xanthene ring. nih.gov By calculating the Highest Occupied Molecular Orbital (HOMO) energy levels, it is possible to predict whether a particular derivative will be fluorescent. A threshold HOMO level for the benzoic acid moiety of around -8.9 eV was identified to switch the fluorescence from "off" to "on". nih.gov

This strategy was successfully used to design a highly sensitive probe for singlet oxygen based on the fluorescein scaffold. nih.gov Similarly, in the development of BODIPY-based NO probes, the Rehm-Weller equation, combined with calculations of HOMO energy levels and other electrochemical properties, was used to rationally design probes with controlled PeT processes and pH-independent fluorescence. acs.orgresearchgate.net These computational insights guide the structural modifications needed to achieve the desired performance characteristics in a new probe. acs.org

Quantum Mechanical Studies of Electronic Properties (e.g., HOMO energy levels)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 4,5-Diaminofluorescein and its derivatives. researchgate.net These studies focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as their energy levels and spatial distribution are direct determinants of the molecule's chemical reactivity and optical properties. thaiscience.infoucsb.edu

According to Frontier Orbital Theory, the HOMO represents the molecule's capacity to donate an electron, while the LUMO represents its capacity to accept an electron. iqce.jp For a fluorescent probe like DAF-2, which detects nitric oxide (NO), the reaction involves the donation of electrons from the probe to an electrophilic species derived from NO. Therefore, the energy of the HOMO is a critical parameter; a higher HOMO energy level indicates that the molecule is a better electron donor (nucleophile), facilitating a more efficient reaction with the target analyte. ucsb.eduiqce.jp

The HOMO-LUMO energy gap (ΔE) is another crucial parameter derived from these calculations. thaiscience.info This energy gap is correlated with the molecule's stability and the wavelength of light it absorbs. thaiscience.info Theoretical modeling allows for the prediction of how different substituents on the fluorescein core will alter the HOMO and LUMO energy levels, thereby fine-tuning the probe's reactivity and spectral properties. For instance, calculations can show that adding electron-donating groups raises the HOMO energy, potentially increasing sensitivity, while modifications to the conjugated system can alter the HOMO-LUMO gap, shifting the absorption and emission wavelengths.

Table 1: Illustrative Quantum Chemical Parameters for a Fluorescein Derivative This table presents a typical set of data obtained from DFT calculations, illustrating the parameters used to evaluate the electronic properties of fluorescent probes.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's electron-donating ability. iqce.jp | -5.25 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's electron-accepting ability. iqce.jp | -1.35 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. Correlates with molecular stability and absorption wavelength. thaiscience.info | 3.90 eV |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule; approximated by -EHOMO. | 5.25 eV |

| Electron Affinity (A) | The energy released when an electron is added to the molecule; approximated by -ELUMO. | 1.35 eV |

Molecular Dynamics Simulations for Interaction Prediction

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. nih.govmdpi.com In the context of 4,5-Diaminofluorescein probe design, MD simulations provide critical insights into how the probe interacts with its biological environment, such as proteins, membranes, and solvent molecules. mdpi.comfrontiersin.org These simulations model the movements of every atom in a system, governed by a set of physical force fields, offering a dynamic view that static models cannot capture. nih.gov

A key application of MD simulations is the prediction of binding affinity and the stability of a probe-protein complex. mdpi.com By simulating the probe in the binding site of a target protein, researchers can analyze the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. frontiersin.org Furthermore, these simulations can reveal conformational changes in both the probe and the protein upon binding, which can be crucial for the probe's activation mechanism. frontiersin.org

The binding free energy, a quantitative measure of binding affinity, can be calculated from MD simulation trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). frontiersin.orgresearchgate.net This allows for the direct comparison of different probe designs; a probe predicted to have a more favorable (i.e., more negative) binding free energy is expected to bind more tightly and specifically to its target. researchgate.net This predictive capability is invaluable for screening potential probe candidates computationally before their synthesis. mdpi.com

Table 2: Example of Predicted Interaction Energies from Molecular Dynamics Simulations This table illustrates how MD simulations can be used to compare the binding affinity of different probe derivatives with a target protein.

| Probe Derivative | Target Protein | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues |

| Probe A (Parent) | Nitric Oxide Synthase | -31 kcal/mol | TYR-56, GLU-361 |

| Probe B (Modified) | Nitric Oxide Synthase | -60 kcal/mol | TYR-56, GLU-361, ASN-366 |

Structure-Activity Relationship Elucidation through Theoretical Modeling

For example, theoretical modeling can explain why minor changes to the probe's structure can lead to significant differences in activity. An inactive analog of a potent compound might be shown through computational docking to have a slightly different geometry that prevents it from fitting correctly into a binding site. umich.edu Similarly, MD simulations can reveal that the loss of a single hydrogen bond due to a structural modification can dramatically decrease the binding free energy, explaining a loss of affinity. mdpi.comresearchgate.net

By combining these computational approaches, a comprehensive SAR can be established. Quantum mechanical calculations can be used to design a series of derivatives with systematically varied electronic properties (e.g., different HOMO energies). MD simulations can then predict the binding affinity of these derivatives for a target. The combined results can be used to build a predictive model that links specific structural features (e.g., the presence of a bromo- or nitro- group at a certain position) to functional outcomes like reaction rate, fluorescence quantum yield, or binding selectivity. This in silico-driven process accelerates the development cycle, guiding synthetic efforts toward candidates with the highest probability of success. frontiersin.org

Table 3: Representative Structure-Activity Relationship Data This table provides a simplified example of an SAR study, linking structural modifications to an observable change in probe activity.

| Compound | Structural Modification | Theoretical HOMO Energy (eV) | Observed Fluorescence Enhancement |

| DAF-2 | None (Parent Structure) | -5.10 | 150-fold |

| Derivative 1 | Addition of Electron-Withdrawing Group | -5.45 | 50-fold |

| Derivative 2 | Addition of Electron-Donating Group | -4.95 | 300-fold |

| Derivative 3 | Extension of π-Conjugated System | -5.05 | 210-fold |

Challenges and Future Directions in 4,5 Diaminofluorescein Research

Addressing Specificity and Interference Limitations

A primary challenge in using DAF-2 is its susceptibility to interference, which can compromise the accuracy of nitric oxide detection. The probe's fluorescence is not exclusively triggered by nitric oxide, leading to potential misinterpretation of data.

The reaction mechanism of DAF-2 is not a direct reaction with NO. Instead, it reacts with dinitrogen trioxide (N₂O₃), an oxidative product of NO, to form the highly fluorescent triazolofluorescein (DAF-2T). csic.esscispace.com This indirect detection pathway makes the assay sensitive to the local redox environment and susceptible to interference from other reactive species. sfrbm.orgreading.ac.uk

A significant issue is the reaction of DAF-2 with dehydroascorbic acid (DHA) and ascorbic acid (AA), which are abundant in biological systems. nih.gov This reaction can produce fluorescent compounds with emission profiles similar to that of DAF-2T, leading to false-positive signals. nih.govresearchgate.netacs.org Furthermore, ascorbic acid can reduce the availability of N₂O₃, thereby attenuating the authentic NO-dependent signal. nih.gov Other cellular components, such as antioxidants and thiols, can also interfere with the reaction. reading.ac.uksci-hub.se

To overcome these specificity issues, researchers are employing several strategies:

Analytical Separation: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are used to separate and unequivocally identify the specific DAF-2T product from other fluorescent artifacts. sfrbm.orgsci-hub.senih.gov

Mechanism-Based Probe Design: Efforts in chemical biology focus on designing new probes with alternative reaction mechanisms that are more selective for NO, for instance, by avoiding the easily oxidized o-diamino aromatic structure. acs.org

Contactless Measurement: A novel method involves freezing the biological sample and a DAF-2 solution in adjacent blocks. researchgate.netnih.gov Gaseous NO can diffuse from the sample to the probe block and react, while non-volatile interferents like DHA cannot, thus preventing their interference. researchgate.netnih.gov

Given the potential for interference, the development and implementation of rigorous controls are essential for validating DAF-2-based findings. sfrbm.orgnih.gov Simply observing an increase in fluorescence is insufficient to conclude an increase in NO production.

A comprehensive validation protocol should include:

Pharmacological Controls: Using inhibitors of nitric oxide synthase (NOS), the enzymes that produce NO, to confirm that the observed fluorescence signal is diminished. researchgate.net Conversely, the use of NO donors can serve as a positive control. reading.ac.uk

NO Scavengers: Employing NO scavengers, such as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-l-oxyl-3-oxide (cPTIO), to verify that the signal is dependent on the presence of NO. scispace.comnih.gov

Confirmation of Product Identity: As mentioned, using analytical techniques like HPLC and LC-MS/MS is a critical step to confirm that the measured fluorescence originates from DAF-2T and not from interfering reactions. sfrbm.orgresearchgate.net

Interference Testing: Directly testing for the effect of potential interfering compounds, such as polyphenols or ascorbate (B8700270), which may quench fluorescence or react with the probe themselves. nih.gov

Spontaneity and Stability Checks: Monitoring for the spontaneous conversion of DAF-2 to DAF-2T under specific assay and storage conditions is advisable. nih.gov

| Validation Strategy | Purpose | Example | References |

| Pharmacological Inhibition | To confirm the signal is dependent on enzymatic NO production. | Pre-treatment with a NOS inhibitor like L-NAME. | researchgate.net |

| NO Scavenging | To confirm the signal is dependent on the presence of NO. | Co-incubation with an NO scavenger like cPTIO. | scispace.comnih.gov |

| Analytical Confirmation | To unequivocally identify the fluorescent product as DAF-2T. | HPLC or LC-MS/MS analysis of cell lysates. | sfrbm.orgresearchgate.netsci-hub.se |

| Interference Control | To rule out artifacts from other sample components. | Testing for fluorescence quenching or direct reaction with test compounds. | nih.gov |

| Contactless Assay | To physically separate NO from non-volatile interferents. | Frozen-block diffusion method. | researchgate.netnih.gov |

Strategies for Distinguishing Nitric Oxide from Other Reactive Species

Enhancing Photostability and Signal Durability

Photobleaching, or the light-induced degradation of a fluorophore, is another limitation of DAF-2, which can lead to signal loss during imaging experiments. researchgate.net This is particularly problematic for real-time or long-term studies that require sustained illumination.

To address this, the fluorinated derivative 4-amino-5-methylamino-2′,7′-difluorofluorescein (DAF-FM) was developed. sfrbm.orgreading.ac.uk DAF-FM offers several advantages over the parent DAF-2 compound, including improved photostability, greater pH stability, and enhanced sensitivity to NO. scispace.comsfrbm.orglumiprobe.com The NO adduct of DAF-FM is significantly more resistant to photobleaching, allowing for more reliable imaging over extended periods. lumiprobe.com Despite these improvements, it is still recommended to minimize light exposure during experiments to preserve the fluorescent signal. researchgate.net

| Compound | Key Feature | Advantage over DAF-2 | References |

| DAF-2 | Original NO probe | - | researchgate.net |

| DAF-FM | Fluorinated derivative | Improved photostability, pH stability, and NO sensitivity. | scispace.comsfrbm.orgreading.ac.uklumiprobe.com |

Advancements in Quantitative and Real-Time Measurement Accuracy